Hispidol B
Overview
Description
Hispidol B is a naturally occurring compound classified as an aurone, a subgroup of flavonoids. Aurones are known for their bright yellow coloration and are found in various plants. This compound, specifically, has been identified in the seeds of plants such as Retama raetam and Psophocarpus tetragonolobus, both belonging to the Fabaceae family . The molecular formula of this compound is C30H52O4, and it possesses significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hispidol B can be synthesized through the condensation of isoliquiritigenin with malonyl-CoA via chalcone synthase activity. This process involves the formation of a primary C15 flavanone skeleton, which then undergoes further enzymatic reactions to yield this compound . The reaction conditions typically involve the use of high-performance liquid chromatography coupled with photodiode and mass spectrometry detection to monitor the accumulation of this compound .
Industrial Production Methods: The use of genetically reprogrammed plant cell cultures could be a viable method for industrial production, leveraging the plasticity of plant secondary metabolism .
Chemical Reactions Analysis
Types of Reactions: Hispidol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions:
Reduction: Reduction reactions involving this compound are less documented, but it is plausible that standard reducing agents like sodium borohydride could be used.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidases.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives with potential biological activities .
Scientific Research Applications
Hispidol B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hispidol B involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: this compound selectively inhibits monoamine oxidase A and B, enzymes responsible for the oxidative deamination of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters like serotonin and dopamine, which can have antidepressant effects.
Antifungal Activity: this compound exhibits significant antifungal activity by disrupting the cell wall integrity of fungal pathogens.
Comparison with Similar Compounds
Hispidol B can be compared with other similar compounds, particularly other aurones and flavonoids:
Similar Compounds:
Uniqueness: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its selective inhibition of monoamine oxidase A and B, along with its antifungal properties, sets it apart from other aurones and flavonoids .
Properties
IUPAC Name |
(3S,4R,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWLZBQPRMCRKT-ZAVAKTSASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318432 | |
Record name | Hispidol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78739-39-6 | |
Record name | Hispidol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78739-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hispidol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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